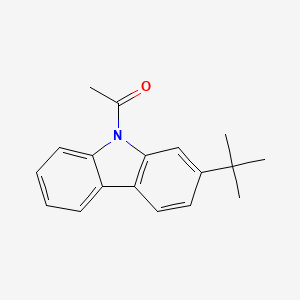

9-Acetyl-2-tert-butylcarbazole

Description

Historical Context and Evolution of Carbazole (B46965) Research

The journey of carbazole research began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar. nih.govmdpi.com This discovery marked the entry of a significant new member into the family of nitrogen-containing heterocyclic compounds. For many decades, research focused on understanding its basic chemical properties and reactivity.

A pivotal moment in the evolution of carbazole research was the discovery of murrayanine, the first naturally occurring carbazole alkaloid, from the plant Murraya koenigii in 1965. nih.gov This finding unveiled the biological relevance of the carbazole framework and spurred investigations that have led to the identification of numerous carbazole-based natural products with a wide array of biological activities. Over the past three decades, scientific interest in the carbazole core has risen steadily, driven by its presence in active pharmaceutical ingredients and functional materials. researchgate.net This has led to the development of more efficient, selective, and environmentally conscious synthetic methodologies to access the carbazole core and its derivatives. researchgate.net

Overview of Key Structural Motifs in Carbazole Derivatives and Their Fundamental Roles

The versatility of the carbazole structure lies in its capacity for functionalization at multiple positions, primarily the N-9, C-2, C-3, C-6, and C-7 positions. mdpi.com This allows for the precise tuning of its electronic, photophysical, and biological properties.

Key structural motifs include:

N-Substituted Carbazoles : The nitrogen atom of the pyrrole (B145914) ring is a common site for modification. Alkylation or arylation at this position can significantly influence the compound's solubility, charge transport properties, and biological interactions. N-substituted carbazoles have been a focus for researchers developing therapies for neurological disorders and cell proliferation. mdpi.comnih.gov

C-Substituted Carbazoles : Introducing substituents onto the benzene (B151609) rings (positions C-1 through C-8) is a primary strategy for modulating the electronic nature of the carbazole core. Electron-donating or electron-withdrawing groups can be installed to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of materials for organic electronics.

Fused Carbazole Systems : Annulation, the fusion of additional rings to the carbazole framework, creates extended, rigid, and planar structures. These motifs, such as indolocarbazoles and benzocarbazoles, are prevalent in potent anti-cancer agents and advanced materials. mdpi.com

The fundamental roles of these motifs are diverse. In materials science, the electron-rich nature and hole-transporting capability of the carbazole core make it a cornerstone for organic light-emitting diodes (OLEDs), photovoltaics, and conductive polymers. mdpi.comacs.org In medicinal chemistry, the planar carbazole structure can intercalate with DNA, while its ability to act as a hydrogen bond donor or acceptor facilitates interactions with protein targets, leading to a broad spectrum of biological activities including antitumor, antimicrobial, and anti-inflammatory effects. nih.govechemcom.com

Rationale for Investigating N-Acetylated and C2-Substituted Carbazole Frameworks

The specific functionalization of the carbazole scaffold with an acetyl group at the N-9 position and a tert-butyl group at the C-2 position is driven by a strategic combination of electronic and steric considerations.

The N-acetyl group serves multiple purposes in synthetic chemistry. It can function as a protecting group for the nitrogen atom, but more importantly, it acts as an electron-withdrawing group. This modification alters the electronic properties of the carbazole ring system. In some contexts, the N-acetyl group has been identified as an auspicious substituent for enhancing the antiproliferative activity of carbazole derivatives. nih.gov Furthermore, N-acetylation is a key step in certain synthetic pathways, such as the Friedel-Crafts acetylation of N-alkylcarbazoles, which typically occurs at the C-3 and C-6 positions. beilstein-journals.org The N-acetyl moiety can also be removed under certain reaction conditions, highlighting its utility as a temporary modifying group. thieme-connect.de

The tert-butyl group at the C-2 position introduces significant steric bulk. This is a common strategy in materials science to control the intermolecular interactions of molecules in the solid state. By preventing close packing (π-π stacking), the tert-butyl group can help mitigate aggregation-caused quenching (ACQ) of fluorescence, which is crucial for maintaining high emission efficiency in OLEDs. rsc.org Electronically, the tert-butyl group is a weak electron-donating group, which can subtly influence the energy levels of the molecule. Its presence at the C-2 position specifically modulates the electronic distribution within one of the benzene rings of the carbazole core. The synthesis of 2-tert-butylcarbazole itself has been documented as a multi-step process starting from 4'-tert-butyl-2-nitrobiphenyl. amazonaws.com

The combination of these two groups in 9-Acetyl-2-tert-butylcarbazole creates a molecule with a unique profile. The N-acetyl group electronically modifies the entire ring system, while the bulky C-2 tert-butyl group sterically shields one side of the molecule. This specific substitution pattern is valuable for systematically studying structure-property relationships and for creating tailored molecular building blocks.

Scope and Objectives of Academic Research Pertaining to this compound

Currently, dedicated research focusing exclusively on the applications or detailed properties of this compound is limited in published literature. The primary context in which this specific compound appears is within broader studies on the development of novel synthetic methodologies.

One of the main objectives of academic research involving this compound has been to demonstrate the scope and utility of new chemical reactions. For instance, its synthesis has been reported as an example product in the development of a palladium-catalyzed C-H functionalization and C-N bond formation route to create various carbazole derivatives. In such studies, the goal is not to investigate the compound itself, but to prove the versatility of the new synthetic method by successfully applying it to a range of substrates with different functional groups, such as the tert-butyl group.

The synthesis yielded a light yellow viscous oil, and its structure was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The data from these analyses provide a definitive characterization of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.35 | s | 1H | |

| 8.16 | d | 8.27 | 1H |

| 7.97 | d | 1H |

The table presents partial data as available in the cited source. A full assignment of all protons was not provided in the referenced material.

Therefore, the principal objective of research pertaining to this compound has been its role as a proof-of-concept molecule in synthetic organic chemistry. Future research could explore this compound as a valuable intermediate, leveraging the unique electronic and steric properties conferred by the N-acetyl and C2-tert-butyl groups to synthesize more complex molecules for applications in materials science or medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C18H19NO |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

1-(2-tert-butylcarbazol-9-yl)ethanone |

InChI |

InChI=1S/C18H19NO/c1-12(20)19-16-8-6-5-7-14(16)15-10-9-13(11-17(15)19)18(2,3)4/h5-11H,1-4H3 |

InChI Key |

CCQNTRVXCQANFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 9 Acetyl 2 Tert Butylcarbazole

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 9-Acetyl-2-tert-butylcarbazole identifies two primary strategic disconnections. The most apparent disconnection is the amide bond at the N9 position, leading to 2-tert-butylcarbazole and an acetylating agent. This simplifies the target to a C2-substituted carbazole (B46965) intermediate.

A second key disconnection breaks the carbon-carbon bond between the carbazole C2 position and the tert-butyl group. This leads back to the unsubstituted carbazole core, which is a common starting material. This two-step disconnection strategy forms the basis of a logical forward synthesis: formation of the carbazole nucleus, followed by C2-tert-butylation, and concluding with N-acetylation.

An alternative retrosynthetic approach involves dissecting the carbazole ring itself. For instance, a C-N bond disconnection within the pyrrole (B145914) ring could lead to a substituted 2-aminobiphenyl (B1664054) precursor. This strategy builds the desired substitution pattern into the precursors before the final ring-closing reaction, offering a powerful method for controlling regiochemistry.

Synthesis of the Carbazole Core Precursor

The synthesis of the fundamental carbazole skeleton can be achieved through various established methods, ranging from classical name reactions to modern transition-metal-catalyzed processes.

Classical Methods:

Borsche–Drechsel cyclization: This involves the acid-catalyzed cyclization of N-aryl-cyclohexanone phenylhydrazones, followed by aromatization to yield the carbazole ring.

Fischer indolization: While primarily a method for indole (B1671886) synthesis, it can be adapted for carbazoles by using appropriate cyclic ketone hydrazones.

Graebe–Ullmann reaction: This method involves the reductive cyclization of N-phenyl-1,2-diaminobenzenes.

Modern Catalytic Methods: A prominent modern approach is the triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls. amazonaws.com This method is practical and convenient for accessing a variety of carbazole derivatives. Another powerful strategy involves the palladium-catalyzed intramolecular C-H amination of N-(2-halophenyl)anilines. This reaction, often referred to as the Buchwald-Hartwig amination, provides an efficient route to the carbazole core under relatively mild conditions. Additionally, palladium-catalyzed sequences of intermolecular amination and intramolecular direct arylation offer a highly regioselective pathway to functionalized carbazoles. organic-chemistry.org

Regioselective tert-Butylation at the C2 Position

Introducing the bulky tert-butyl group specifically at the C2 position of the carbazole ring is a critical and challenging step. The electronic properties of the carbazole nucleus typically direct electrophilic substitution to the C3 and C6 positions. Therefore, achieving C2 selectivity requires specific synthetic strategies.

One effective method is to construct the carbazole ring from a precursor that already contains the tert-butyl group in the desired position. A synthesis of 2-tert-butylcarbazole has been reported starting from 4'-tert-butyl-2-nitrobiphenyl, which undergoes a reductive cyclization to form the target carbazole with the tert-butyl group unambiguously at the C2 position. amazonaws.com

Catalytic Approaches and Optimized Reaction Conditions for C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted carbazoles. chim.it While direct Friedel-Crafts alkylation of carbazole with reagents like 2-chloro-2-methylpropane (B56623) typically yields 3,6-di-tert-butylcarbazole (B1356187) due to electronic and steric factors nih.govchemicalbook.com, regioselectivity for the C2 position can be achieved using directing-group strategies.

By installing a removable directing group on the carbazole nitrogen, it is possible to steer a transition metal catalyst to activate the C-H bond at the adjacent C1 or the more remote C2 position. For instance, nickel-catalyzed C2 alkylation of carbazole amides linked with an 8-aminoquinoline (B160924) directing group has been demonstrated. chim.it

Another approach involves the Friedel-Crafts alkylation of carbazole using 2-chloro-2-methylpropane with a Lewis acid catalyst like anhydrous aluminum chloride or zinc chloride. nih.govchemicalbook.com However, controlling this reaction to achieve mono-substitution at the C2 position is difficult, as it tends to favor the more electronically rich C3/C6 positions and often leads to disubstitution.

| Method | Precursor | Reagents/Catalyst | Product | Yield | Reference |

| Reductive Cyclization | 4'-tert-butyl-2-nitrobiphenyl | PPh₃ | 2-tert-Butylcarbazole | 67% | amazonaws.com |

| Friedel-Crafts Alkylation | Carbazole | 2-chloro-2-methylpropane, AlCl₃ | 3,6-di-tert-butylcarbazole | Optimized | nih.gov |

| Friedel-Crafts Alkylation | Carbazole | 2-chloro-2-methylpropane, ZnCl₂ | 3,6-di-tert-butylcarbazole | 45% | chemicalbook.com |

This table is interactive. Users can sort and filter the data.

Control of Positional Isomerism During tert-Butylation

Controlling positional isomerism is paramount for the successful synthesis of 2-tert-butylcarbazole. The inherent reactivity of the carbazole ring favors electrophilic attack at the C3 and C6 positions due to the stabilizing influence of the nitrogen atom. The C2 and C7 positions are less reactive, while the C1, C4, C5, and C8 positions are the least reactive towards electrophiles.

Therefore, strategies to overcome this natural reactivity include:

Precursor Synthesis: Building the carbazole ring from a pre-functionalized biphenyl, such as 4'-tert-butyl-2-nitrobiphenyl, locks in the C2 substitution pattern from the start. amazonaws.com

Directing Groups: Employing a directing group on the nitrogen atom can force metallo-catalytic C-H activation at less conventional positions like C2. chim.it This approach offers high regioselectivity but requires additional steps for the installation and removal of the directing group.

Steric Hindrance: While the tert-butyl group is bulky, its introduction via Friedel-Crafts alkylation is not sufficient to selectively yield the C2 isomer. Instead, the combination of electronic preference and steric accessibility leads to C3 and C6 substitution.

N-Acetylation Reaction and Amide Bond Formation

The final step in the synthesis is the formation of the N-acetyl amide bond. This is typically a straightforward transformation achieved by reacting the 2-tert-butylcarbazole precursor with a suitable acetylating agent. The nitrogen atom of the carbazole is nucleophilic and readily attacks the electrophilic carbonyl carbon of the acetylating agent.

A direct synthesis of this compound has been accomplished via a palladium-catalyzed C-H functionalization/C-N bond formation route starting from 2-acetaminobiphenyl. amazonaws.com However, for a stepwise synthesis, the N-acetylation of pre-formed 2-tert-butylcarbazole is the final transformation.

Acetylating Agents and Mechanistic Considerations for N-Substitution

Various acetylating agents can be employed for the N-acetylation of carbazoles. The choice of reagent can influence reaction conditions and yields.

Common Acetylating Agents:

Acetyl Chloride: A highly reactive acyl halide that readily reacts with the carbazole nitrogen, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct.

Acetic Anhydride: A less reactive but effective alternative to acetyl chloride. The reaction may require heating or catalysis.

Trifluoroacetic Anhydride (TFAA)/Phosphoric Acid (H₃PO₄): A reported metal-free method for the direct N-acylation of carbazoles, which proceeds efficiently. rsc.org

The mechanism involves the nucleophilic attack of the carbazole nitrogen lone pair on the carbonyl carbon of the acetylating agent. This is followed by the departure of the leaving group (e.g., chloride from acetyl chloride or acetate (B1210297) from acetic anhydride) to form the stable N-acetylcarbazole amide product. N-acetylation deactivates the carbazole ring towards subsequent electrophilic substitution due to the electron-withdrawing nature of the acetyl group. rsc.org

| Method | Substrate | Reagents | Yield | Reference |

| Pd-Catalyzed Cyclization | 2-Acetaminobiphenyl | Pd(OAc)₂, Molecular Sieves | 96% | amazonaws.com |

| Metal-Free Acylation | Carbazole | Acetic Acid, TFAA, H₃PO₄ | Not specified | rsc.org |

| Classical Acylation | Carbazole | Acetyl Chloride, AlCl₃ | High Yield | rsc.org |

This table is interactive. Users can sort and filter the data.

Optimization of Reaction Yield and Purity of N-Acetylated Product

The synthesis of this compound is achieved through the N-acetylation of 2-tert-butylcarbazole. The optimization of this transformation is critical for maximizing product yield and ensuring high purity, which are essential for its subsequent applications. Research has demonstrated that high yields can be achieved through carefully controlled reaction conditions.

A prominent synthetic route involves the palladium-catalyzed C-H functionalization/C-N bond formation, starting from 2-acetaminobiphenyl precursors. amazonaws.com While specific optimization studies for this compound are not extensively detailed in the public domain, analogous reactions for functionalized carbazoles provide insight into the key parameters that are typically optimized. These include the choice of catalyst, solvent, temperature, and reaction time.

For instance, the synthesis of related carbazole derivatives, such as 3,6-di-tert-butylcarbazole, has been optimized by systematically varying the molar ratio of reactants and the amount of catalyst. In one study, the highest yield was obtained when the molar ratio of carbazole to the alkylating agent, 2-chloro-2-methylpropane, was between 1:2 and 1:2.5. nih.gov Similarly, the quantity of the Lewis acid catalyst, anhydrous aluminum chloride, was optimized to a 1:1 molar ratio with the carbazole starting material. nih.gov

The influence of the catalyst on reaction yield is a well-documented optimization parameter. In the Steglich esterification of a carbazole-based acid, a related synthetic transformation, various catalysts were screened to determine the optimal conditions, as shown in the table below. researchgate.net

Table 1: Effect of Catalyst on the Yield of a Functionalized Carbazole Derivative researchgate.net

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| 4-Dimethylaminopyridine | CHCl₃–DMF, 99 : 1 | 13 |

| 4-Dimethylaminopyridine 4-tosylate | CHCl₃ | 87 |

| p-Aminopyridine | CHCl₃–DMF, 99 : 1 | 5 |

| 4-Pyrrolidinopyridine | CHCl₃ | 27 |

| 4-Pyrrolidinopyridine 4-tosylate | CHCl₃–DMF, 99 : 1 | 20 |

This data illustrates that a significant enhancement in yield, from 13% to 87%, can be achieved by selecting the appropriate catalyst. researchgate.net Such principles of catalyst and condition screening are directly applicable to optimizing the N-acetylation of 2-tert-butylcarbazole to maximize the yield and purity of the final product. A reported synthesis of this compound achieved a high yield of 96% using palladium(II) acetate as the catalyst, indicating a well-optimized process. amazonaws.com

Purification and Isolation Techniques for High-Purity this compound

Following the synthesis, obtaining high-purity this compound necessitates effective purification and isolation techniques. The primary method documented for the purification of this specific compound is silica (B1680970) gel chromatography. amazonaws.com

In a specific example, the crude product, a light yellow viscous oil, was purified using a silica gel column with a gradient elution system of hexanes and ethyl acetate (EtOAc), starting from a 10:1 ratio and moving to 9:1. amazonaws.com This technique separates the desired product from unreacted starting materials, catalysts, and byproducts based on differential adsorption to the silica stationary phase.

General purification procedures applicable to carbazole derivatives also include:

Filtration: To remove solid impurities or catalysts.

Extraction: To separate the product from the reaction mixture into a suitable solvent.

Crystallization/Recrystallization: A highly effective method for purifying solid compounds. For example, the related compound 9-butylcarbazole was recrystallized from ethanol (B145695) to yield white needles. beilstein-journals.org

Thin-layer chromatography (TLC): Often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. beilstein-journals.orggoogle.com

The selection of the purification technique depends on the physical state of the product (solid or oil) and the nature of the impurities. For this compound, column chromatography has been proven to be an effective method for achieving high purity, as confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. amazonaws.com

Green Chemistry Principles in the Synthesis of Functionalized Carbazoles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. colab.ws In the synthesis of functionalized carbazoles, several strategies align with these principles.

Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste by using small amounts of the catalyst, which can theoretically be recycled. colab.ws The synthesis of carbazoles often employs palladium, copper, or rhodium catalysts. amazonaws.comresearchgate.netorganic-chemistry.org For example, a palladium-catalyzed oxidative C-H amination has been developed as a "green and practical method" for carbazole synthesis, utilizing Oxone as an inexpensive and safe oxidant at ambient temperature. acs.org Another approach uses a biodegradable and non-toxic calcium catalyst under mild reaction conditions. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net Intramolecular cyclization reactions, a common strategy for forming the carbazole ring system, are inherently atom-economical. researchgate.netresearchgate.net

Use of Safer Solvents and Reagents: The selection of solvents and reagents is crucial. While some syntheses still use chlorinated solvents like dichloromethane, efforts are being made to replace them with more environmentally benign alternatives. nih.govresearchgate.netbeilstein-journals.org The use of molecular oxygen from the air as a terminal oxidant is another green strategy, avoiding the need for chemical oxidants that generate waste. researchgate.netorganic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org Microwave-assisted synthesis is another technique that can drastically reduce reaction times and energy input compared to conventional heating. organic-chemistry.org The use of magnetically recoverable nanocatalysts also contributes to a greener process by simplifying catalyst separation and recycling. organic-chemistry.org

While the specific synthesis of this compound may employ traditional solvents and catalysts, the broader field of carbazole synthesis is actively incorporating green chemistry principles to develop more sustainable and efficient methodologies. amazonaws.comorganic-chemistry.orgacs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 9 Acetyl 2 Tert Butylcarbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 9-Acetyl-2-tert-butylcarbazole, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment. thieme-connect.deresearchgate.net

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound reveals distinct signals for each unique proton.

A reported ¹H NMR spectrum for this compound was recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and show characteristic signals for the aromatic protons on the carbazole (B46965) core, as well as for the protons of the acetyl and tert-butyl substituent groups. The data indicates a singlet for the three protons of the acetyl group (CH₃) at 2.90 ppm and a singlet for the nine equivalent protons of the tert-butyl group at 1.46 ppm. The aromatic region displays a complex pattern of signals, including a singlet at 8.35 ppm and several doublets and multiplets between 7.38 and 8.16 ppm, corresponding to the seven protons on the carbazole ring system.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.35 | s | - | 1H | Ar-H |

| 8.16 | d | 8.27 | 1H | Ar-H |

| 7.97 | d | 7.67 | 1H | Ar-H |

| 7.92 | d | 8.17 | 1H | Ar-H |

| 7.50-7.42 | m | - | 2H | Ar-H |

| 7.38 | t | 7.47 | 1H | Ar-H |

| 2.90 | s | - | 3H | -COCH₃ |

| 1.46 | s | - | 9H | -C(CH₃)₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. While specific experimental data for this compound is not widely published, the expected spectrum would show distinct signals for each of the 20 carbon atoms in the molecule. This would include signals for the carbonyl carbon of the acetyl group (typically around 170 ppm), the aromatic carbons of the carbazole core (in the range of 110-140 ppm), the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the acetyl group. beilstein-journals.orgresearchgate.net The analysis of ¹³C NMR spectra of various substituted carbazoles has been a subject of study to understand substituent effects on chemical shifts. thieme-connect.de

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

For complex molecules, two-dimensional (2D) NMR techniques are crucial for assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would be used to map the connectivity of the protons on the aromatic rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. escholarship.org This powerful technique allows for the unambiguous assignment of each protonated carbon in the carbazole skeleton by linking the known proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). escholarship.org HMBC is critical for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework. For instance, it would show correlations from the acetyl protons to the N-acetyl carbonyl carbon and from the tert-butyl protons to the aromatic carbon at the C-2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and the through-space proximity of different substituent groups.

The combined use of these 2D NMR techniques provides a comprehensive map of the molecular structure, confirming the placement of the acetyl group on the nitrogen atom (position 9) and the tert-butyl group at position 2 of the carbazole ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. thieme-connect.deacs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Ionization Techniques (e.g., ESI, MALDI) in Carbazole Derivative Analysis

The first step in mass spectrometry is the ionization of the sample molecule. The choice of ionization technique is critical and depends on the properties of the analyte. For carbazole derivatives, "soft" ionization techniques that minimize fragmentation are preferred for determining the molecular ion.

Electrospray Ionization (ESI) : ESI is a soft ionization technique well-suited for polar molecules and is commonly coupled with liquid chromatography (LC-MS). srce.hr It generates ions directly from a solution, often resulting in a protonated molecule [M+H]⁺. ESI-MS is a valuable tool for analyzing polar species in complex mixtures and has been successfully applied to the study of various carbazole compounds. researchgate.net The ionization efficiency can be influenced by the basicity of the nitrogen atom within the carbazole ring. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is another soft ionization technique, particularly useful for less soluble or larger molecules. The analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecule. MALDI coupled with a Time-of-Flight (TOF) analyzer (MALDI-TOF) is frequently used to characterize carbazole-containing dendrimers and polymers, confirming their chemical structures and molecular weights. thieme-connect.de

These ionization methods, combined with high-resolution mass analysis, provide definitive confirmation of the mass and elemental formula of this compound, complementing the detailed structural map provided by NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the conformational landscape of a molecule. By measuring the vibrational transitions—the stretching, bending, and torsional motions of atoms—these methods provide a unique molecular fingerprint. For this compound, IR and Raman spectra offer definitive evidence for the presence of its key structural components. nih.gov

The vibrational spectrum of this compound is dominated by the characteristic modes of the carbazole nucleus, the N-acetyl group, and the C-tert-butyl group. Each moiety gives rise to distinct peaks, allowing for unambiguous functional group identification.

The acetyl group is most prominently identified by its intense carbonyl (C=O) stretching vibration. In a study reporting the synthesis of this compound, the IR spectrum showed a characteristic absorption band at 1693 cm⁻¹, which is assigned to this C=O stretch. amazonaws.com This frequency is typical for an amide-like carbonyl group where the nitrogen lone pair of the carbazole ring delocalizes into the carbonyl group, slightly lowering its frequency compared to a ketone. Other vibrations associated with the acetyl group include the C-H stretching and bending modes of its methyl component.

The tert-butyl group is characterized by several specific vibrational modes. These include symmetric and asymmetric C-H stretching vibrations typically found in the 2960-2870 cm⁻¹ region and characteristic bending vibrations. sci-hub.se For instance, the IR spectrum of a related compound, 3,6-di-tert-butylcarbazole (B1356187), shows these aliphatic C-H stretching bands clearly. researchgate.net The presence of the bulky tert-butyl group can be confirmed by these signals in the spectrum of this compound.

The carbazole core itself contributes numerous bands, including aromatic C-H stretching above 3000 cm⁻¹, C=C stretching within the aromatic rings (typically 1600-1450 cm⁻¹), and various out-of-plane bending modes. nih.govbeilstein-journals.org

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Acetyl (C=O) | Carbonyl Stretch | 1693 | amazonaws.com |

| tert-Butyl (C-H) | Asymmetric/Symmetric Stretch | ~2960 - 2870 | sci-hub.se |

| Carbazole (C=C) | Aromatic Ring Stretch | ~1600 - 1450 | nih.govbeilstein-journals.org |

| Carbazole (C-N) | Tertiary Amine Stretch | ~1350 | beilstein-journals.org |

Beyond simple functional group identification, vibrational spectroscopy can offer insights into the molecule's conformation, particularly concerning the rotation around the N-C(O) single bond of the acetyl group. medscape.com Different rotational isomers (conformers) would likely exhibit slight shifts in their vibrational frequencies, especially for the C=O stretch and modes involving the carbazole ring. While specific conformational studies on this compound are not widely reported, the principles of conformational analysis via IR and Raman are well-established. medscape.com The steric hindrance imposed by the bulky tert-butyl group at the 2-position may restrict the rotational freedom of the N-acetyl group, potentially favoring a specific conformation in the ground state. Low-temperature spectroscopic studies could potentially resolve different conformers if the energy barrier between them is sufficiently high. primescholars.com

Electronic Absorption and Emission Spectroscopy Principles for Understanding Electronic Transitions

Electronic spectroscopy, including UV-Visible absorption, fluorescence, and phosphorescence, probes the transitions between different electronic energy levels within a molecule. For aromatic systems like this compound, these techniques are crucial for characterizing the π-electron system and understanding its photophysical behavior. nih.gov

UV-Visible absorption spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from the ground state to higher energy excited states. In this compound, the primary absorptions are due to π-π* transitions within the conjugated carbazole ring system. msu.eduresearchgate.net

The absorption spectrum of carbazole and its derivatives typically displays two or three main bands. mdpi.com

The lowest energy absorption band, often showing vibrational fine structure, corresponds to the S₀ → S₁ transition. mdpi.com For 9-substituted carbazoles, this band is typically observed around 330-350 nm. researchgate.net

At higher energies (shorter wavelengths), a more intense absorption band corresponding to the S₀ → S₂ transition is found, usually around 290 nm. mdpi.com

Even stronger absorptions can occur at wavelengths below 250 nm. msu.edu

The acetyl and tert-butyl substituents can modulate these transitions. The N-acetyl group acts as an electron-withdrawing group, which can cause a shift in the absorption bands and influence their intensity. The tert-butyl group, being a weak electron-donating group, generally has a smaller electronic effect but can influence the molecule's conformation and solubility. mdpi.com

Table 2: Typical UV-Visible Absorption Maxima for Carbazole Derivatives

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Reference |

| Carbazole (Cz) | n-heptane | ~293, 324, 337 | mdpi.com |

| 3,6-di-tert-butylcarbazole (t-Bu-Cz) | n-heptane | ~298, 332, 346 | mdpi.com |

| 9-Ethylcarbazole (N-EC) | DCM | ~295, 332, 346 | researchgate.net |

| 9-Acetyl-2-methoxycarbazole | - | - | amazonaws.com |

Following absorption of light and promotion to an excited singlet state (S₁), the molecule can relax through several pathways, including luminescence.

Fluorescence is the emission of a photon as the molecule returns from the lowest excited singlet state (S₁) to the ground state (S₀). Carbazole derivatives are well-known for their fluorescence, typically emitting in the blue or UV region of the spectrum. srce.hr The fluorescence spectrum is usually a mirror image of the lowest energy absorption band. The time scale for fluorescence is typically in the nanosecond range. mdpi.com Studies on 3,6-di-tert-butylcarbazole show S₁ lifetimes of 13-15 ns. mdpi.com

Phosphorescence is the emission of a photon from an excited triplet state (T₁) to the singlet ground state (S₀). This transition is formally spin-forbidden, resulting in much longer emission lifetimes, from microseconds to seconds. mdpi.com The triplet state is populated from the excited singlet state via a non-radiative process called intersystem crossing (ISC). mdpi.com Carbazole derivatives are known to exhibit efficient ISC and subsequent phosphorescence, often observed at low temperatures to minimize quenching from molecular vibrations and collisions. mdpi.comnih.gov The T₁ state of tert-butyl-carbazole shows a characteristic transient absorption peak at 420 nm and has a lifetime of several microseconds. mdpi.com

The acetyl and tert-butyl groups can influence the quantum yields and lifetimes of both fluorescence and phosphorescence by altering the rates of radiative and non-radiative decay pathways.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This technique can provide detailed information on bond lengths, bond angles, and torsional angles, as well as how molecules pack together in a crystal lattice. mdpi.comrsc.org

For this compound, a report describes the compound as a light yellow viscous oil, which is not amenable to single-crystal X-ray diffraction, a technique that requires a well-ordered single crystal. amazonaws.comnih.gov If suitable crystals could be grown, for example through slow evaporation or other crystallization techniques, a single-crystal analysis would reveal:

The planarity of the carbazole ring system.

The precise geometry of the acetyl and tert-butyl groups.

The torsional angle between the plane of the carbazole ring and the acetyl group, providing direct conformational information.

Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the crystal packing. mdpi.com

The presence of bulky tert-butyl groups can significantly influence crystal packing, sometimes creating voids or channels within the crystal lattice. primescholars.comresearchgate.net

In the absence of single crystals, powder X-ray diffraction (PXRD) could be used if the compound can be obtained as a microcrystalline solid. While PXRD does not provide the same level of atomic detail as single-crystal analysis, it yields a characteristic diffraction pattern that can be used for phase identification and to gain information about the unit cell dimensions of the crystalline material.

Determination of Molecular Geometry and Bond Parameters in the Solid State

A definitive analysis of the solid-state molecular geometry, including specific bond lengths and angles for this compound, is contingent upon single-crystal X-ray diffraction studies. This experimental data is not currently found in the available scientific literature. Theoretical calculations could provide estimations of these parameters, but they would not represent the experimentally determined solid-state structure.

Theoretical and Computational Chemistry of 9 Acetyl 2 Tert Butylcarbazole

Quantum Mechanical (QM) Approaches to Electronic Structure

Quantum mechanics forms the fundamental basis for understanding the electronic structure of molecules. Computational QM methods solve the Schrödinger equation (or a simplified form of it) to determine the energy and wavefunction of a molecule, from which all other electronic properties can be derived.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without the use of empirical data. These methods, such as Hartree-Fock (HF) theory and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), provide a rigorous framework for calculating the ground-state geometry and energy of 9-Acetyl-2-tert-butylcarbazole.

Geometry optimization using ab initio methods would determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. For this compound, these calculations would define key parameters such as the bond lengths and angles of the carbazole (B46965) core, the orientation of the tert-butyl group, and the planarity of the acetyl group relative to the nitrogen atom. Frequency calculations are typically performed following optimization to confirm that the resulting structure is a true minimum (i.e., has no imaginary frequencies). caltech.edu

Density Functional Theory (DFT) has become one of the most popular computational methods due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculates the electronic energy of a molecule based on its electron density rather than its complex many-electron wavefunction. Functionals like B3LYP are commonly used to approximate the exchange-correlation energy, which accounts for the quantum mechanical effects. caltech.eduresearchgate.net

For this compound, DFT is instrumental in analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding the molecule's electronic and optical properties.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most easily removed. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, which acts as the primary electron donor. researchgate.netacs.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary destination for an accepted electron. The acetyl group at the N9 position is an electron-withdrawing group, which would likely cause the LUMO to have significant density localized around this part of the molecule, as well as the carbazole core.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial parameter that correlates with the molecule's chemical reactivity and the energy of its lowest-lying electronic transition. acs.orgacs.org A smaller gap generally implies that the molecule can be more easily excited.

Table 1: Representative DFT-Calculated Frontier Orbital Energies for Carbazole-Based Compounds This table presents data from related carbazole derivatives to illustrate typical energy values, as specific data for this compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| PXZ-2CzPN | -5.36 | -2.08 | 3.28 | PBE0/6-31G(d,p) | acs.org |

| tBuDPA-2CzPN | -5.26 | -2.42 | 2.84 | PBE0/6-31G(d,p) | acs.org |

| Pt-1a (dppz-Pt(II) complex with 3,6-di-tert-butyl-carbazol-9-yl) | -5.6 | -3.3 | 2.3 | Cyclic Voltammetry / DFT | nih.govresearchgate.net |

Computational Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting various types of spectra, providing a direct link between molecular structure and spectroscopic observables.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. acs.orgnih.gov It is widely employed to calculate the vertical excitation energies, which correspond to the absorption of light (UV-Visible absorption spectrum), and the energies of emission from excited states (fluorescence/phosphorescence). acs.orgrsc.org

For this compound, TD-DFT calculations can predict:

Absorption Maxima (λ_max): The calculation provides a list of electronic transitions, their energies, and their oscillator strengths (f). Transitions with high oscillator strengths correspond to the intense peaks observed in an experimental UV-Vis spectrum. acs.org The lowest energy transition is typically the HOMO → LUMO transition.

Emission Maxima: By optimizing the geometry of the first excited singlet state (S1), TD-DFT can predict the energy of fluorescence. The difference between the absorption and emission maxima is known as the Stokes shift.

Nature of Transitions: TD-DFT analysis reveals the character of the electronic transitions, such as whether they are localized on a specific part of the molecule (π-π* transition on the carbazole ring) or involve charge transfer (CT) between the donor (carbazole) and acceptor (acetyl group) moieties. acs.org

The vibrational modes of a molecule correspond to the periodic motions of its atoms, such as bond stretching and bending. These vibrations can be excited by infrared (IR) radiation. Computational frequency calculations, typically performed using DFT, can predict the vibrational frequencies and their corresponding IR intensities. researchgate.net

This analysis creates a theoretical IR spectrum that serves as a "spectroscopic fingerprint" for this compound. It allows for the assignment of specific peaks in an experimental spectrum to particular vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on established frequency ranges for functional groups.

| Functional Group / Moiety | Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H (Carbazole) | Stretching | 3000 - 3100 |

| Aliphatic C-H (tert-Butyl) | Stretching | 2850 - 3000 |

| C=O (Acetyl) | Stretching | 1690 - 1720 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Carbazole Ring) | Stretching | 1250 - 1350 |

The calculated spectrum can be compared with experimental data to confirm the structure and purity of the synthesized compound. researchgate.net

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule. It visualizes the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the carbonyl oxygen of the acetyl group due to the high electronegativity of the oxygen atom and its lone pairs of electrons. This region is a prime site for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Regions of positive potential would be found near the hydrogen atoms of the aromatic carbazole core, indicating their slightly acidic character.

Neutral Regions (Green): The bulky, non-polar tert-butyl group and the carbon framework of the carbazole ring would represent areas of relatively neutral potential.

MEP analysis is crucial for predicting intermolecular interactions, solvent effects, and the regioselectivity of chemical reactions. It provides a chemically intuitive picture of where the molecule is most likely to interact with other chemical species.

While computational studies, including Density Functional Theory (DFT) calculations, have been performed on a variety of other carbazole derivatives for applications in materials science and medicinal chemistry, the search results did not yield any information directly pertaining to this compound. These studies on related compounds, while valuable in their own right, cannot be extrapolated to provide scientifically accurate data for the specific molecule .

Therefore, the sections on "Conformational Analysis Through Computational Modeling" and "Theoretical Insights into Reactivity, Selectivity, and Reaction Mechanisms" cannot be generated with the required level of scientific accuracy and detail as per the instructions. Writing these sections would necessitate access to research that does not appear to have been published.

Photophysical and Photochemical Behavior of 9 Acetyl 2 Tert Butylcarbazole

Fundamental Principles of Photoexcitation and Deactivation Pathways

The photophysical journey of a carbazole (B46965) molecule begins with the absorption of a photon, typically in the UV region, which promotes it from its electronic ground state (S₀) to an excited singlet state (Sₙ). For carbazole and its derivatives like 3,6-di-tert-butylcarbazole (B1356187), excitation into higher singlet states (Sₓ, where x > 1) is followed by rapid, non-radiative internal conversion (IC) to the lowest excited singlet state (S₁). mdpi.comresearchgate.netmdpi.com This process occurs on a sub-picosecond to picosecond timescale. mdpi.comresearchgate.net

Once in the S₁ state, the molecule faces several competing deactivation pathways to return to the ground state:

Fluorescence: A radiative decay process involving the emission of a photon as the molecule transitions from S₁ back to S₀.

Internal Conversion (IC): A non-radiative transition from S₁ to S₀. This pathway is generally inefficient for rigid aromatic molecules like carbazoles due to the large energy gap between the S₁ and S₀ states. researchgate.net

Intersystem Crossing (ISC): A non-radiative transition from the singlet (S₁) state to an isoenergetic triplet state (Tₙ), most commonly the lowest triplet state (T₁). This spin-forbidden process is a significant deactivation pathway for carbazoles. mdpi.comresearchgate.net

From the T₁ state, the molecule can return to the S₀ ground state via two main routes:

Phosphorescence: A slow, spin-forbidden radiative decay from T₁ to S₀, typically observed at low temperatures in rigid matrices. mdpi.com

Non-Radiative Decay: A non-radiative transition from T₁ to S₀.

A kinetic scheme for these fundamental processes, based on studies of carbazole (Cz) and 3,6-di-tert-butylcarbazole (t-Bu-Cz), illustrates these competing pathways. mdpi.com Two-photon excitation can also lead to the formation of a radical cation, though this is typically a minor pathway. mdpi.comresearchgate.net

Radiative and Non-Radiative Decay Processes and Quantum Yield Considerations

The efficiency of each deactivation pathway is quantified by its quantum yield (Φ). The fluorescence quantum yield (Φf) represents the fraction of excited molecules that decay via fluorescence, while the intersystem crossing quantum yield (Φisc) represents the fraction that transitions to the triplet state.

For the parent carbazole molecule, the S₁ state has a lifetime of approximately 13–15 nanoseconds in various organic solvents, and the triplet state is populated with a high quantum yield of around 51–56%. mdpi.comresearchgate.net In aerated solutions, both the S₁ and T₁ states are efficiently quenched by molecular oxygen. mdpi.comresearchgate.net Phosphorescence from carbazoles in solution at room temperature is generally not observed, but it can be significant in solid matrices at low temperatures (e.g., 77 K), with reported phosphorescence quantum yields as high as 44% and lifetimes of around 8 seconds. mdpi.com

Below is a table summarizing typical photophysical data for carbazole and 3,6-di-tert-butylcarbazole in solution, which serve as a baseline for understanding 9-Acetyl-2-tert-butylcarbazole.

| Compound | Solvent | S₁ Lifetime (τ_S1) [ns] | T₁ Lifetime (τ_T1) [µs] | Triplet Quantum Yield (Φ_T) [%] |

| Carbazole (Cz) | n-heptane | 15.0 | 4.7 | ~55 |

| Carbazole (Cz) | THF | 13.6 | 3.4 | ~55 |

| Carbazole (Cz) | Acetonitrile | 14.3 | 10.3 | ~56 |

| 3,6-di-tert-butylcarbazole | n-heptane | 14.6 | 4.2 | ~55 |

| 3,6-di-tert-butylcarbazole | THF | 14.4 | 4.2 | ~36 |

| 3,6-di-tert-butylcarbazole | Acetonitrile | 14.9 | 7.5 | ~54 |

| Data sourced from transient absorption and time-resolved fluorescence experiments. mdpi.com |

Influence of Substituents (Acetyl, tert-Butyl) on Excited State Dynamics and Photophysical Characteristics

The specific substituents on the carbazole core are critical in fine-tuning its photophysical properties.

tert-Butyl Group: The tert-butyl group at the 2-position is a bulky, electron-donating alkyl group. Its primary influences are:

Steric Hindrance: The bulkiness of the tert-butyl group can increase the glass transition temperature (Tg) of materials, which is beneficial for the morphological stability of thin films in electronic devices. sigmaaldrich.com It can also sterically hinder intermolecular interactions like aggregation, which often leads to fluorescence quenching.

Electronic Effect: As an electron-donating group, it slightly increases the electron density of the carbazole ring system. However, studies on 3,6-di-tert-butylcarbazole show that its influence on the core photophysics is relatively weak, mainly causing a small increase in the Stokes shift (the energy difference between the absorption and emission maxima) compared to unsubstituted carbazole. mdpi.comresearchgate.net It can also help suppress non-radiative decay pathways. nih.gov

9-Acetyl Group: The acetyl group attached to the nitrogen atom is an electron-withdrawing group. Its effects are more pronounced:

Electronic Effect: It lowers the energy of the highest occupied molecular orbital (HOMO) localized on the carbazole nitrogen, which can impact charge transfer properties. The electron-withdrawing nature can also influence the energy of the excited states.

The combination of a 2-tert-butyl and a 9-acetyl group in this compound would result in a molecule where the electron-donating effect of the tert-butyl group and the electron-withdrawing effect of the acetyl group create a push-pull-like electronic environment, potentially leading to intramolecular charge transfer (ICT) character in the excited state. This could result in more solvatochromic behavior (sensitivity of emission color to solvent polarity) and altered excited-state lifetimes compared to the parent carbazole.

Intra- and Intermolecular Energy Transfer Mechanisms

Carbazole moieties are frequently used as energy donors in more complex molecular systems due to their high triplet energy.

Intramolecular Energy Transfer: In molecules where a carbazole unit is covalently linked to an energy acceptor moiety, efficient intramolecular energy transfer can occur. This process can happen through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A non-radiative, through-space dipole-dipole coupling mechanism. Its efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two.

Dexter Energy Transfer: A short-range, electron exchange mechanism that requires orbital overlap between the donor and acceptor. It is the dominant mechanism for triplet-triplet energy transfer.

Studies on carbazole-containing dyads and dendrimers have demonstrated efficient singlet-singlet energy transfer from the carbazole donor to an acceptor. acs.orgmdpi.com Similarly, intramolecular triplet energy transfer from the triplet excited state of carbazole is also a well-documented process. nih.gov

Intermolecular Energy Transfer: In the solid state or in concentrated solutions, energy transfer can occur between adjacent molecules. This is a crucial process in organic light-emitting diodes (OLEDs), where energy migrates between host and guest molecules. For this compound, the bulky tert-butyl group would likely hinder close packing, potentially reducing the efficiency of intermolecular energy transfer compared to less substituted carbazoles. However, the formation of excimers (excited-state dimers) or aggregates, which have distinct, often red-shifted emission profiles, cannot be ruled out, especially in the solid state. mdpi.com

Photostability and Degradation Pathways Under Irradiation Conditions

The photostability of a molecule is its ability to resist chemical change upon absorbing light. While the carbazole core is known for its high photochemical stability, the substituents can introduce new degradation pathways. researchgate.net

For this compound, the most significant degradation pathway under UV irradiation is expected to be the Photo-Fries rearrangement , initiated by the N-acetyl group. researchgate.net This reaction would lead to the cleavage of the N-CO bond, forming a carbazolyl radical and an acetyl radical. These radicals can then recombine to form various isomers, such as 1-acetyl-2-tert-butylcarbazole and 3-acetyl-2-tert-butylcarbazole, or abstract hydrogen to form 2-tert-butylcarbazole. This process reduces the concentration of the original compound and leads to the formation of photoproducts with different photophysical properties, causing changes in the absorption and emission spectra over time.

Another potential degradation pathway involves the interaction with oxygen. While the carbazole ring itself is relatively stable, the excited states can be quenched by molecular oxygen, which can lead to the formation of reactive oxygen species and subsequent oxidative degradation, although this is generally less efficient than the photo-rearrangement. The presence of the tert-butyl group may offer some steric protection against such intermolecular processes. rsc.org The development of carbazole-chalcone bis-oxime esters as photoinitiators highlights how carbazole structures can be designed to undergo specific bond cleavage upon irradiation to generate reactive radicals. rsc.org

Electrochemical Characterization and Redox Properties of 9 Acetyl 2 Tert Butylcarbazole

Principles of Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species. iieta.orgresearchgate.net In a typical CV experiment, the potential of a working electrode is swept linearly with time from an initial potential to a final potential and then back again, while the resulting current is measured. iieta.org This process can be repeated for multiple cycles. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of electron transfer reactions. iieta.org For a reversible one-electron process, the voltammogram exhibits a pair of peaks: an anodic peak corresponding to oxidation and a cathodic peak corresponding to reduction. The peak separation is theoretically 59 mV at room temperature, and the ratio of the peak currents is unity. Deviations from these ideal values can indicate quasi-reversible or irreversible processes, often involving coupled chemical reactions. iieta.org

Chronoamperometry is another electrochemical technique where a potential step is applied to the working electrode, and the resulting current is monitored as a function of time. This method is particularly useful for studying diffusion-controlled electrode processes and can provide insights into reaction mechanisms and kinetics. The current decay over time in a chronoamperometry experiment is described by the Cottrell equation for a diffusion-limited process.

Determination of Oxidation and Reduction Potentials

The oxidation and reduction potentials of 9-Acetyl-2-tert-butylcarbazole can be determined from its cyclic voltammogram. The anodic peak potential (Epa) and the cathodic peak potential (Epc) are key parameters. For a reversible system, the formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials. However, for irreversible or quasi-reversible systems, which are common for carbazole (B46965) derivatives upon oxidation, the onset potential of the oxidation wave is often used to approximate the energy of the highest occupied molecular orbital (HOMO). nankai.edu.cn

Due to the lack of direct experimental data for this compound, we can infer its likely redox potentials by examining related compounds. For instance, the oxidation of N-substituted carbazoles typically occurs at the carbazole ring, leading to the formation of a radical cation. sci-hub.se The potential at which this occurs is sensitive to the nature of the substituents.

Table 6.1: Representative Oxidation Potentials of Substituted Carbazoles

| Compound | Oxidation Potential (V vs. reference electrode) | Reference |

| N-ethylcarbazole | Epa = +1.33 V | ntu.edu.tw |

| 9-phenylcarbazole | Epa = +1.10 V and +1.29 V (dimer) | ntu.edu.tw |

| 3,6-di-tert-butyl-9H-carbazole | Not specified, but tert-butyl groups lower the potential by 120-140 mV compared to unsubstituted analogues. | nsf.gov |

| N-acetylcarbazole | Expected to be higher than N-alkylcarbazoles due to the electron-withdrawing nature of the acetyl group. | Inferred |

Note: The reference electrodes and experimental conditions in the cited literature may vary.

Influence of Substituents on Redox Stability and Reversibility

The substituents on the carbazole ring play a critical role in determining the stability and reversibility of the redox processes.

The tert-butyl group at the 2-position is an electron-donating group. Electron-donating groups increase the electron density on the carbazole ring system, making it easier to oxidize. Consequently, the presence of the tert-butyl group is expected to lower the oxidation potential of this compound compared to its non-tert-butylated counterpart. nsf.gov Furthermore, bulky substituents like tert-butyl can enhance the stability of the resulting radical cation by sterically hindering follow-up reactions such as dimerization, which can lead to improved electrochemical reversibility. nsf.gov

The acetyl group at the 9-position is an electron-withdrawing group. Electron-withdrawing groups decrease the electron density on the carbazole nitrogen and the aromatic system. This makes the molecule more difficult to oxidize, thus increasing its oxidation potential. The electron-withdrawing nature of the N-acyl group can also influence the stability of the formed radical cation. While N-alkylation or N-arylation often leads to stable radical cations, the electrochemical behavior of N-acylcarbazoles can be more complex. The oxidation of N-acetylcarbazole, for instance, has been noted to be a complex process. sci-hub.se

Estimation of Electronic Band Gaps from Electrochemical Data

The HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule are crucial parameters for its application in electronic devices. These can be estimated from cyclic voltammetry data. The HOMO energy level can be correlated with the onset oxidation potential (E_ox), while the LUMO energy level can be related to the onset reduction potential (E_red). The electrochemical band gap (E_g^ec) is then the difference between the LUMO and HOMO energy levels. nankai.edu.cn

The empirical formulas often used for these estimations, typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, are:

E_HOMO = - (E_ox - E_(Fc/Fc+) + 4.8) eV E_LUMO = - (E_red - E_(Fc/Fc+) + 4.8) eV E_g^ec = E_LUMO - E_HOMO

Given the expected higher oxidation potential due to the N-acetyl group and the lack of a readily reducible moiety, this compound is anticipated to have a relatively deep HOMO level and a high LUMO level, resulting in a wide electrochemical band gap. researchgate.net

Table 6.2: Estimated Electronic Properties of Substituted Carbazoles

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| Carbazole derivatives with electron-donating groups | -5.67 to -6.02 | -2.48 to -3.55 | ~3.19 to 2.47 | epa.gov |

| Carbazole derivatives with electron-withdrawing groups | Deeper HOMO levels | Lower LUMO levels | Tunable | ktu.edursc.org |

| This compound (Predicted) | Deep | High | Wide | Inferred |

Note: These are generalized values and the exact energy levels depend on the specific substituents and experimental conditions.

Relationship Between Electrochemical Behavior and Molecular Structure

The electrochemical behavior of this compound is intrinsically linked to its molecular structure. The planar, electron-rich carbazole core provides the fundamental framework for redox activity. The positions and electronic nature of the substituents dictate the precise electrochemical characteristics.

The 2-tert-butyl group , being an electron-donating substituent, increases the electron density primarily on the adjacent benzene (B151609) ring of the carbazole nucleus. This enhances the HOMO energy level, making the molecule easier to oxidize. Its steric bulk also plays a crucial role in preventing intermolecular reactions of the oxidized species, thereby promoting redox reversibility.

The 9-acetyl group , an electron-withdrawing substituent, has a significant impact on the electronic structure. It withdraws electron density from the nitrogen atom, which in turn affects the entire π-system of the carbazole. This leads to a stabilization of the HOMO, making oxidation more difficult and shifting the oxidation potential to more positive values. The presence of the acetyl group may also open up pathways for reduction at more accessible potentials compared to N-alkyl or N-aryl carbazoles, although this is generally expected to occur at very negative potentials.

Advanced Applications in Materials Science: Fundamental Principles and Design

Principles of Carbazole-Based Organic Electronic Materials

Carbazole (B46965) and its derivatives are renowned for their application in organic electronic devices, a status owed to their desirable electronic and charge-transport characteristics. dergipark.org.tr These molecules serve as critical components in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The electronic nature of the carbazole core—a rigid, planar, and electron-rich aromatic system—makes it an excellent hole transporter. mdpi.com The specific functionalization of the carbazole ring, as seen in 9-Acetyl-2-tert-butylcarbazole, is a key strategy to fine-tune its properties for specific electronic applications.

Role in Charge Transport and Charge Injection Layers

The primary role of carbazole-based materials in organic electronics is to facilitate the movement of charge carriers, particularly holes. mdpi.com The carbazole unit possesses a high highest occupied molecular orbital (HOMO) energy level, which aligns well with the work function of common anodes (like indium tin oxide), promoting efficient injection of holes into the organic layer. Once injected, the extensive π-conjugated system of the carbazole ring allows for delocalization of the positive charge, enabling efficient transport across the material via a hopping mechanism between adjacent molecules.

In this compound, the substituents play distinct roles:

Carbazole Core : Acts as the primary hole-transporting pathway due to its electron-rich nature and aromaticity. dergipark.org.trmdpi.com

2-tert-butyl Group : This bulky, electron-donating group serves multiple functions. Electronically, it can slightly raise the HOMO level, potentially improving energy level alignment for hole injection. Sterically, it disrupts intermolecular π-π stacking, which can prevent the formation of aggregates or excimers that often act as charge traps. ossila.com This loose molecular packing can, however, also impact charge mobility, creating a design trade-off. ossila.com

9-Acetyl Group : As an electron-withdrawing group attached to the nitrogen atom, the acetyl moiety significantly influences the electronic properties. It lowers the energy of the HOMO, which can enhance the material's stability against oxidation. researchgate.net While carbazoles are typically strong electron donors (p-type), the introduction of strong electron-accepting groups can create materials with more balanced (bipolar) or even electron-transporting (n-type) characteristics. google.comrsc.org The acetyl group in this compound modulates its donor strength, making it a candidate for layers requiring specific energy level tuning.

Design Considerations for High Mobility Materials

High charge carrier mobility is crucial for the performance of organic electronic devices. The design of carbazole-based materials with high mobility hinges on controlling both intramolecular and intermolecular factors.

Key design strategies include:

Molecular Planarity and Rigidity : A rigid and planar molecular structure, such as that found in fused carbazole systems like indolocarbazole, enhances π-orbital overlap and reduces reorganization energy, which is favorable for rapid charge transport. researchgate.net

Intermolecular Packing : Optimal solid-state packing is essential. While strong π-π stacking can create effective charge transport pathways, it can also lead to undesirable aggregate formation. The introduction of bulky side groups, like the tert-butyl group in this compound, is a common strategy to control intermolecular distance and prevent excessive aggregation. mdpi.comossila.com This can lead to the formation of amorphous, glassy films with good morphological stability, which is beneficial for device longevity. ossila.com

Energy Level Tuning : Functional groups are used to precisely tune the HOMO and LUMO energy levels to facilitate charge injection from electrodes and reduce energy barriers between adjacent layers. mdpi.com The interplay between the electron-donating tert-butyl group and the electron-withdrawing acetyl group in this compound allows for such modulation.

Suppression of Side Reactions : The 3 and 6 positions of the carbazole ring are electrochemically active and can lead to dimerization or polymerization, which degrades device performance. ossila.com Attaching bulky groups like tert-butyl at or near these positions can sterically hinder these unwanted reactions, enhancing the electrochemical stability of the material. ossila.com

Table 1: Influence of Functional Groups on Carbazole Properties for Electronic Applications

| Functional Group | Position on Carbazole | Typical Effect on Properties | Rationale |

|---|---|---|---|

| tert-Butyl | 2, 3, 6 | Increases solubility; Prevents aggregation; Enhances thermal stability. mdpi.comossila.com | Steric hindrance disrupts π-π stacking, leading to amorphous films and preventing unwanted side reactions. ossila.com |

| Acetyl | 9 (N-position) | Lowers HOMO energy; Modulates electron-donating strength; Can undergo photoreactions. researchgate.netresearchgate.net | Electron-withdrawing nature stabilizes the molecule against oxidation and can introduce bipolar characteristics. |

| Aryl Groups | 3, 6, 9 | Extends π-conjugation; Tunes emission color; Can increase thermal stability. beilstein-journals.org | Increases the size of the conjugated system and can introduce rigidity, affecting electronic and photophysical properties. |

| Fused Rings | N/A | Increases planarity and rigidity; Reduces reorganization energy; Red-shifts emission. researchgate.net | Creates a larger, more rigid π-system, which generally improves charge transport properties. |

Luminescent Material Design for Optoelectronic Applications

Carbazole derivatives are central to the development of luminescent materials for optoelectronic devices, particularly OLEDs. mdpi.combeilstein-journals.org Their high photoluminescence quantum yield and tunable electronic structure allow for the creation of emitters that span the visible spectrum. mdpi.com

Light-Emitting Mechanisms in Carbazole Derivatives

In an OLED, electrons and holes recombine to form excitons, which are excited molecular states. Light is produced when these excitons relax to the ground state. google.com According to spin statistics, 25% of excitons are singlets (which emit light quickly via fluorescence) and 75% are triplets (which are typically non-emissive in conventional fluorescent materials). Harnessing the energy of triplet excitons is key to achieving high efficiency.

Carbazole derivatives are involved in several light-emitting mechanisms:

Fluorescence : The rapid emission of light from the decay of singlet excitons. Many carbazole derivatives are efficient blue fluorescent emitters. researchgate.net

Phosphorescence : Emission from triplet excitons, often facilitated by doping the carbazole host material with a heavy-metal complex. Carbazole derivatives are excellent host materials due to their high triplet energy, which prevents energy back-transfer from the phosphorescent guest. google.com

Thermally Activated Delayed Fluorescence (TADF) : A mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC). acs.org This enables harvesting of all excitons and can lead to internal quantum efficiencies approaching 100%. To achieve efficient TADF, a molecule must have a very small energy gap (ΔEST) between its lowest singlet (S₁) and triplet (T₁) states. This is often accomplished by designing molecules with distinct electron-donor (D) and electron-acceptor (A) segments. nih.gov

In this compound, the electron-rich carbazole unit acts as the donor, while the acetyl group can function as a weak acceptor. This intramolecular D-A character can induce a charge-transfer (CT) excited state, which is a prerequisite for TADF. The tert-butyl group helps to ensure good solubility and film morphology.

Strategies for Modulating Emission Color and Efficiency

The emission color and efficiency of carbazole-based materials can be precisely engineered through chemical modification.

Modulating Emission Color : The emission color is determined by the energy gap between the ground state and the first excited state (often related to the HOMO-LUMO gap). This gap can be tuned by:

Attaching Electron-Donating and Withdrawing Groups : Adding electron-donating groups (like tert-butyl) raises the HOMO level, while electron-withdrawing groups (like acetyl or cyano) lower the LUMO level. nih.govrsc.org A combination of these groups within the same molecule creates a D-A structure, which reduces the energy gap and shifts the emission to longer wavelengths (a red-shift). researchgate.net For this compound, the balance between the donor and acceptor strengths determines its emission color, likely in the blue or blue-green region.

Extending π-Conjugation : Increasing the size of the conjugated system, for instance by creating fused-ring systems or adding other aromatic groups, also lowers the excited state energy and results in a red-shift. researchgate.net

Modulating Emission Efficiency : Efficiency is enhanced by:

Minimizing Non-Radiative Decay : Rigid molecular structures reduce vibrational energy losses, increasing the likelihood that an exciton (B1674681) will decay by emitting a photon. Fusing aromatic rings is a common strategy to enhance rigidity. researchgate.net

Harvesting Triplet Excitons : As discussed, employing the TADF mechanism by designing molecules with a small ΔEST is a leading strategy for achieving high efficiency. nih.gov The design of this compound, with its D-A character, is consistent with this principle.

Preventing Concentration Quenching : In the solid state, molecules in close proximity can form non-emissive aggregates. The bulky tert-butyl group provides steric hindrance that isolates individual molecules, suppressing this quenching effect and maintaining high emission efficiency in thin films. ossila.com

Table 2: Photophysical Properties of Representative Carbazole Derivatives

| Compound Type | Key Structural Feature | Emission Color | Emission Mechanism | Rationale |

|---|---|---|---|---|

| Simple N-alkyl carbazole | Alkyl chain on nitrogen | Deep Blue beilstein-journals.org | Fluorescence | Wide bandgap of the unmodified carbazole core. |

| 3,6-diaryl-carbazole | Aromatic groups on core | Blue to Green researchgate.net | Fluorescence | Extended conjugation red-shifts emission compared to the bare carbazole core. |

| Donor-Acceptor Carbazole | e.g., Carbazole-Pyridine beilstein-journals.org | Blue to Green-Yellow | Fluorescence / TADF | Intramolecular charge transfer (ICT) state lowers the emission energy. Small ΔEST enables TADF. |

| Fused-Ring Carbazole | e.g., Indolocarbazole researchgate.net | Blue to Red | Fluorescence / TADF | Increased rigidity and extended conjugation allows for wide color tuning and high efficiency. |

| This compound | N-acetyl (acceptor), 2-tert-butyl (donor) | Predicted Blue / Blue-Green | Fluorescence / Potential TADF | Weak D-A structure creates an ICT state. Bulky group prevents quenching. |

Photoactive Components in Energy Harvesting Systems

Carbazole derivatives are increasingly utilized as photoactive components in energy harvesting technologies like dye-sensitized solar cells (DSSCs) and perovskite solar cells. mdpi.com In these devices, the carbazole-based material plays a crucial role in either light absorption (sensitization) or charge transport (hole transport material).